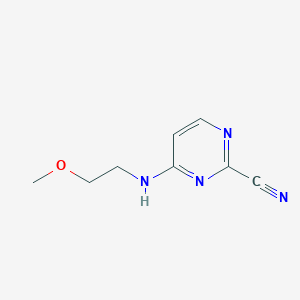
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile typically involves the reaction of 2-chloropyrimidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction can produce pyrimidine-2-methylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and as a building block for the synthesis of biologically active molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring and are known for their kinase inhibitory properties.
Uniqueness
4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H10N4O |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
4-(2-methoxyethylamino)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-13-5-4-11-7-2-3-10-8(6-9)12-7/h2-3H,4-5H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
OMHYXFIONBRPKY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=NC(=NC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


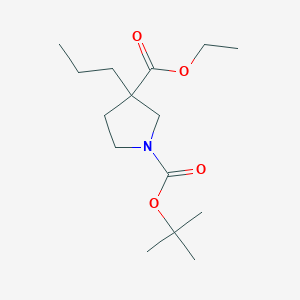
![{4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
![cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B13332390.png)
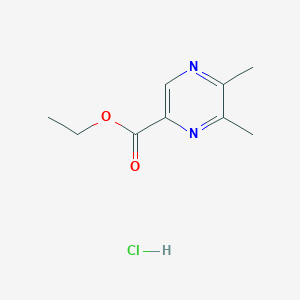
![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)
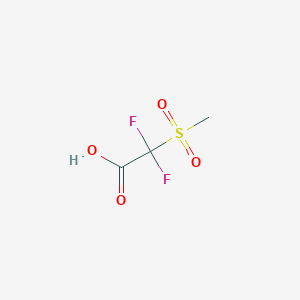
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
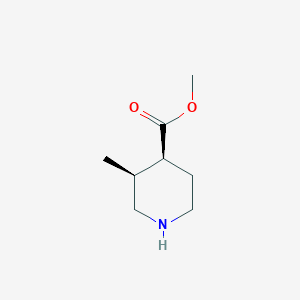
![2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B13332433.png)
![tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate](/img/structure/B13332434.png)
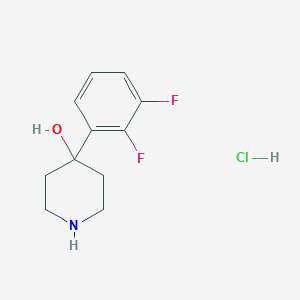

![5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13332449.png)

